molecular formula C14H18N6O4 B6050158 ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate

ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate

Cat. No.: B6050158
M. Wt: 334.33 g/mol
InChI Key: MRAPSOZSRRDWNI-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole and imidazole rings in its structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole ring, which is a key component of the compound. The imidazole ring can be synthesized using various methods, including the reaction of glyoxal and ammonia .

Chemical Reactions Analysis

Ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate can be compared with other compounds containing similar heterocyclic structures:

Properties

IUPAC Name

ethyl 2-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]amino]-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-3-23-12(21)9-7-15-13(17-9)18-14(22)20-6-4-5-10(20)11-16-8(2)19-24-11/h7,10H,3-6H2,1-2H3,(H2,15,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAPSOZSRRDWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)NC(=O)N2CCCC2C3=NC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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